8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline
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Overview
Description
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound that belongs to the pyranoquinoline family This compound is characterized by its unique structure, which includes a bromine atom and a fused pyranoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
This includes using eco-friendly solvents, microwave irradiation, and reusable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) can be used for substitution reactions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents due to its unique structure and biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism by which 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 8-Bromo-2H-isoquinolin-1-one
- 8-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride
Uniqueness
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline stands out due to its fused pyranoquinoline ring system, which imparts unique electronic and steric properties. These properties make it a valuable scaffold for drug discovery and organic synthesis, offering distinct advantages over similar compounds .
Biological Activity
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to the pyranoquinoline family and is characterized by the presence of a bromine atom and a fused pyranoquinoline ring system. Its molecular formula is C12H12BrNO, with a molecular weight of approximately 266.13 g/mol .
The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its chemical properties, making it a valuable intermediate in various chemical syntheses.
Property | Value |
---|---|
Molecular Formula | C12H12BrNO |
Molecular Weight | 266.13 g/mol |
IUPAC Name | This compound |
InChI Key | SGHCKKHRARORJH-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Anticancer Properties : Studies have shown that compounds within the pyranoquinoline family can inhibit tumor cell growth and induce apoptosis in cancer cells . For instance, similar structures have demonstrated efficacy against various cancer cell lines.
- Antimicrobial Activity : The compound may exhibit antibacterial properties against gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Antimalarial Potential : Given the structural similarities with known antimalarial agents like chloroquine, there is interest in evaluating its efficacy against Plasmodium falciparum, the causative agent of malaria . Preliminary studies suggest moderate to high antimalarial activity.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These interactions can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It may interact with cellular receptors that regulate growth and survival signals in tumor cells.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of pyranoquinolines can significantly inhibit the proliferation of cancer cell lines such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) . The effectiveness varied based on structural modifications.
- Antimicrobial Studies : A series of experiments demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations ranging from 125 to 250 µg/mL .
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
8-bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline |
InChI |
InChI=1S/C12H12BrNO/c13-10-4-3-8-6-9-2-1-5-15-12(9)14-11(8)7-10/h3-4,7,14H,1-2,5-6H2 |
InChI Key |
SGHCKKHRARORJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC3=C(C2)C=CC(=C3)Br)OC1 |
Origin of Product |
United States |
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